Sortin2

Description

Properties

IUPAC Name |

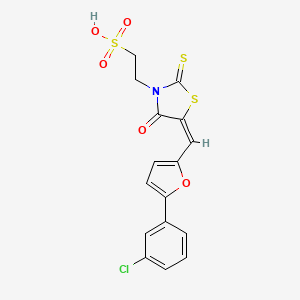

2-[(5E)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO5S3/c17-11-3-1-2-10(8-11)13-5-4-12(23-13)9-14-15(19)18(16(24)25-14)6-7-26(20,21)22/h1-5,8-9H,6-7H2,(H,20,21,22)/b14-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUKZYGAOTUDVNI-NTEUORMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO5S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is the mechanism of action of Sortin2

An In-depth Technical Guide on the Core Mechanism of Action of Sortin2

Introduction

This compound is a synthetic, cell-permeable small molecule that has been identified as a modulator of protein trafficking within the endomembrane system of eukaryotic cells, notably in Saccharomyces cerevisiae (yeast) and Arabidopsis thaliana (plants).[1][2][3] It was discovered through a chemical genomics screen designed to find compounds that interfere with the delivery of proteins to the vacuole.[2][4] The primary and most well-characterized effect of this compound is its ability to disrupt the vacuolar protein sorting (vps) pathway, causing soluble vacuolar proteins, such as carboxypeptidase Y (CPY), to be missorted and secreted from the cell.[1][5] This activity makes this compound a valuable chemical tool for dissecting the complex mechanisms of protein trafficking and vacuole biogenesis.[6][7]

Core Mechanism of Action

The precise molecular target of this compound has not been definitively identified. However, extensive genetic and cellular studies in S. cerevisiae have elucidated its mechanism of action, pointing to the endocytic pathway as its principal target.[1][7] this compound's effects on the secretory pathway (i.e., CPY secretion) are intrinsically linked to its impact on endocytosis.[1][8] The current model suggests that this compound enhances endocytic trafficking toward the vacuole.[1][7] This acceleration of the endocytic pathway is thought to disrupt the delicate balance at the late endosome, also known as the prevacuolar compartment (PVC), which is a critical sorting station where the biosynthetic vacuolar pathway and the endocytic pathway converge. By altering trafficking dynamics at this junction, this compound indirectly causes the missorting and subsequent secretion of vacuolar cargo like CPY.[1][7]

A reverse chemical-genetics screen identified six gene deletions (met18, sla1, clc1, dfg10, dpl1, and yjl175w) that confer resistance to this compound, meaning these mutant strains do not secrete CPY when treated with the compound.[7] The products of these genes are significantly involved in endocytosis, providing strong genetic evidence for this compound's mode of action.[1] For instance, Sla1 is involved in the early stages of endocytosis, and Clc1 is the clathrin light chain, essential for forming coated vesicles.[1] The resistance of these mutants to this compound's effects on both CPY sorting and endocytic trafficking strongly supports a model where this compound's bioactivity is dependent on a functional endocytic pathway.[1]

Figure 1: Proposed mechanism of this compound action in S. cerevisiae.

Quantitative Data

The following tables summarize the key quantitative data from cellular assays and genetic screens involving this compound.

Table 1: Effective Concentrations of this compound in Cellular Assays

| Assay | Organism | Concentration | Observed Effect | Reference(s) |

|---|---|---|---|---|

| CPY Secretion | S. cerevisiae | 10 µM | Parental strain secretes CPY. | [9] |

| Endocytic Trafficking (FM4-64) | S. cerevisiae | 20 µM | Enhanced trafficking of FM4-64 to the vacuole. | [1][7] |

| Vacuolar Protein Sorting Phenocopy | S. cerevisiae | 4.7 µM - 47 µM | Phenocopies vps mutants without inhibiting growth. | [5] |

| Vacuolar Morphology Alteration | A. thaliana | 233 µM (100 mg/liter) | Aberrant vacuolar morphology and inhibition of root development. |[2] |

Table 2: Genes Identified in this compound Genetic Screens in S. cerevisiae

| Screen Type | Gene | Gene Product Function/Association | Reference(s) |

|---|---|---|---|

| Resistance Screen | MET18 | Component of the cytosolic iron-sulfur protein assembly (CIA) machinery. | [7] |

| SLA1 | Involved in cytoskeleton organization and endocytosis. | [1][7] | |

| CLC1 | Clathrin light chain, involved in vesicle coating. | [1][7] | |

| DFG10 | Involved in protein N-linked glycosylation. | [7] | |

| DPL1 | Dihydrosphingosine-phosphate lyase, involved in sphingolipid metabolism. | [7] | |

| YJL175W | Uncharacterized open reading frame. | [7] |

| Hypersensitivity Screen | (217 strains identified) | Enriched in components related to protein trafficking, primarily localized to the endomembrane system, particularly endosomes. |[5][9] |

Experimental Protocols

Detailed methodologies for key experiments are outlined below, based on published research.

Carboxypeptidase Y (CPY) Secretion Dot-Blot Assay

This assay is the primary method for identifying compounds that disrupt vacuolar protein sorting in yeast.

-

Objective: To qualitatively or semi-quantitatively detect the secretion of the vacuolar protein CPY into the growth medium.

-

Methodology:

-

Cell Culture: S. cerevisiae strains are grown in appropriate liquid media (e.g., YPD) to mid-log phase.

-

Treatment: The cultures are treated with various concentrations of this compound (or DMSO as a control). A known vps mutant (e.g., vps16Δ) is often used as a positive control for CPY secretion.[2]

-

Incubation: Cells are incubated for a defined period to allow for protein synthesis and potential secretion.

-

Sample Collection: The cultures are centrifuged to pellet the cells. The supernatant (growth medium) is carefully collected.

-

Dot-Blot: A small volume of the supernatant is spotted onto a nitrocellulose or PVDF membrane and allowed to dry.

-

Immunodetection: The membrane is blocked and then incubated with a primary antibody specific to CPY. After washing, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Visualization: The signal is developed using a chemiluminescent substrate and imaged. The intensity of the dot corresponds to the amount of CPY secreted.[7]

-

Figure 2: Workflow for the CPY Secretion Dot-Blot Assay.

FM4-64 Endocytic Trafficking Assay

This assay uses the lipophilic fluorescent dye FM4-64 to visualize the process of endocytosis and subsequent trafficking to the vacuole in real-time.

-

Objective: To monitor the rate and pattern of endocytic trafficking from the plasma membrane to the vacuole.

-

Methodology:

-

Cell Preparation: Yeast cells (wild-type and relevant mutants) are grown and treated with this compound or DMSO.

-

Dye Labeling: Cells are harvested, washed, and resuspended in fresh, ice-cold medium. FM4-64 dye (e.g., 24 µM) is added, and the cells are incubated on ice (e.g., 30 minutes at 4°C).[1][7] This allows the dye to bind to the outer leaflet of the plasma membrane while inhibiting endocytosis.

-

Initiation of Endocytosis: The cells are washed with ice-cold medium to remove unbound dye and then resuspended in pre-warmed medium (e.g., 28°C) to initiate endocytosis synchronously. This is considered time zero.

-

Live-Cell Imaging: Aliquots of cells are taken at various time points (e.g., 0, 10, 25, 60 minutes) and immediately imaged using confocal fluorescence microscopy.

-

Analysis: The subcellular localization of the FM4-64 fluorescence is observed over time. The dye will sequentially appear at the plasma membrane, in small puncta (early endosomes), then larger puncta near the vacuole (late endosomes/PVC), and finally staining the limiting membrane of the vacuole.[7] The rate of vacuolar membrane staining is compared between treated and untreated cells.

-

Figure 3: Workflow for the FM4-64 Endocytic Trafficking Assay.

Yeast Genome-Wide Screen (Resistance)

This powerful reverse chemical-genetics approach identifies genes whose products are essential for the bioactivity of a compound.

-

Objective: To identify non-essential genes whose deletion confers resistance to the CPY secretion phenotype induced by this compound.

-

Methodology:

-

Library Plating: The S. cerevisiae haploid deletion library, containing thousands of strains each with a single gene deletion, is plated onto a solid medium.

-

Primary Screen: The library is replica-plated onto a medium containing a concentration of this compound known to cause strong CPY secretion in the wild-type parent strain. A filter (e.g., nitrocellulose) is placed on top of the growing colonies.

-

Phenotype Assay: After a period of growth, the filter is removed and processed via dot-blot immunoassay for secreted CPY.

-

Hit Identification: Colonies that show a significantly reduced CPY secretion signal compared to the surrounding wild-type-like strains are identified as primary hits.

-

Secondary Screen/Validation: The primary hits are re-streaked and re-tested individually in liquid or solid media assays to confirm the resistance phenotype and rule out false positives.[1]

-

Conclusion

The mechanism of action of this compound is centered on its ability to modulate the endomembrane system, specifically by enhancing the endocytic pathway in yeast. While its direct binding partner remains unknown, genetic screens have successfully identified a network of proteins essential for its activity, firmly linking its function to the machinery of endocytosis. This mode of action, which involves perturbing the trafficking hub at the late endosome/PVC, leads to the characteristic missorting and secretion of vacuolar proteins. The specificity and potent effects of this compound establish it as a critical tool for cell biologists and drug development professionals seeking to understand the intricate pathways of protein sorting and vacuolar biogenesis.

References

- 1. This compound enhances endocytic trafficking towards the vacuole in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Identification of cellular pathways affected by this compound, a synthetic compound that affects protein targeting to the vacuole in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Sorting inhibitors (Sortins): Chemical compounds to study vacuolar sorting in Arabidopsis. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Biological Activity of Sortin2 in Saccharomyces cerevisiae: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

November 20, 2025

Abstract

Sortin2 is a synthetic, cell-permeable small molecule that has been identified as a potent modulator of vesicle trafficking in Saccharomyces cerevisiae. It serves as a valuable tool for chemical genetics, enabling the study of the intricate endomembrane system. This technical guide provides an in-depth analysis of the biological activity of this compound in yeast, focusing on its mechanism of action, quantitative effects, and the experimental protocols used for its characterization. Detailed signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this compound's role in cellular protein sorting.

Introduction: this compound as a Modulator of Vacuolar Protein Sorting

This compound was discovered through chemical genetic screens aimed at identifying compounds that interfere with protein trafficking to the vacuole in yeast.[1] Its primary and most well-characterized effect is the disruption of the proper sorting of Carboxypeptidase Y (CPY), a soluble vacuolar hydrolase.[2] In the presence of this compound, CPY is missorted and secreted from the cell, a phenotype that mimics that of vacuolar protein sorting (vps) mutants.[3][4] This specific activity allows for the targeted study of the cellular machinery governing the transit of proteins from the Golgi apparatus to the vacuole.

Unlike genetic mutations, the effects of this compound are reversible, providing a dynamic tool to probe the endomembrane system.[1][5] Its activity is not cytotoxic at effective concentrations, allowing for the study of trafficking pathways in viable cells.[1]

Mechanism of Action: Enhancement of the Endocytic Pathway

A reverse chemical-genetic screen identified six gene deletions that confer resistance to this compound-induced CPY secretion. These genes provide critical insight into the compound's mechanism of action.[3][6]

-

SLA1 : Encodes an adaptor protein that is crucial for coupling the endocytic machinery to the actin cytoskeleton. It interacts with numerous proteins involved in endocytosis, including clathrin, Pan1, and End3.[5]

-

CLC1 : Encodes the clathrin light chain, a key component of the clathrin coat that is essential for forming endocytic vesicles.[1]

-

MET18 : A component of the cytosolic iron-sulfur protein assembly (CIA) machinery. Its role in this compound resistance may be indirect, potentially related to the maturation of proteins essential for trafficking.

-

DFG10 : A polyprenol reductase involved in N-linked glycosylation in the endoplasmic reticulum. Defects in glycosylation can impact the proper folding and sorting of proteins like CPY.

-

DPL1 : Involved in sphingolipid metabolism.

-

YJL175W : A dubious open reading frame whose deletion impacts the N-terminus of Swi3, a component of the SWI/SNF chromatin remodeling complex, suggesting a potential transcriptional influence on the this compound phenotype.[4]

The resistance conferred by deletions of core endocytic machinery components like SLA1 and CLC1 strongly supports the model that this compound's primary target is the endocytic pathway.[3]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the biological activity of this compound in S. cerevisiae.

| Parameter | Value | Reference Strain | Notes |

| Effective Concentration Range | 4.7 µM - 47 µM | Wild-Type (e.g., BY4741) | Induces CPY secretion without significantly inhibiting cell growth.[1] |

| Minimal CPY Secretion Concentration | 10 µM | Wild-Type | Concentration at which CPY secretion is reliably detected in parental strains.[3][4] |

| Hypersensitivity Screen Concentration | 4.7 µM (2 µg/ml) | Yeast Deletion Library | Used to identify mutants that secrete CPY at a concentration where wild-type does not.[6] |

| Resistance Screen Concentration | 47 µM | Yeast Deletion Library | A high concentration used to isolate mutants that are strongly resistant to this compound's effects.[3] |

Table 1: Effective Concentrations of this compound in S. cerevisiae

| Mutant (Gene Deletion) | Resistance Level | Notes |

| sla1Δ | Resistant up to 40 µM | Core endocytosis and actin organization protein.[3] |

| clc1Δ | Resistant up to 40 µM | Clathrin light chain, essential for endocytosis.[3] |

| met18Δ | Resistant up to 40 µM | Component of the cytosolic iron-sulfur assembly machinery.[3] |

| dfg10Δ | Resistant up to 20 µM | Involved in N-linked glycosylation.[3] |

| dpl1Δ | Resistant up to 20 µM | Involved in sphingolipid metabolism.[3] |

| yjl175wΔ | Resistant up to 20 µM | Dubious ORF affecting the Swi3 protein.[3] |

Table 2: this compound Resistance Profile of Key Deletion Mutants

Experimental Protocols

Detailed methodologies for key experiments used to characterize this compound's activity are provided below.

Carboxypeptidase Y (CPY) Secretion Assay (Dot-Blot)

This assay is the primary method for detecting the missorting of CPY into the secretome.

Methodology:

-

Yeast Culture: Grow S. cerevisiae strains overnight in YPD medium. Dilute the cultures to an OD₆₀₀ of 0.2 in fresh YPD and grow for 4-6 hours to reach the mid-log phase.

-

Drug Treatment: Add this compound (from a DMSO stock) to the desired final concentration (e.g., 10-20 µM). Include a DMSO-only control (typically 1% v/v). Incubate the cultures for an additional 4-6 hours.

-

Cell Separation: Pellet the cells by centrifugation at 3,000 x g for 5 minutes.

-

Protein Precipitation (Optional but Recommended): To concentrate the secreted proteins, add trichloroacetic acid (TCA) to the supernatant to a final concentration of 10% and incubate on ice for 30 minutes. Pellet the precipitated proteins by centrifugation at 15,000 x g for 15 minutes at 4°C. Wash the pellet with cold acetone.

-

Sample Preparation: Resuspend the protein pellet (or use an aliquot of the direct supernatant) in a sample buffer.

-

Dot-Blot: Spot 2-5 µL of each sample onto a nitrocellulose or PVDF membrane. Allow the spots to dry completely.

-

Immunodetection:

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate with a primary antibody against CPY (e.g., mouse anti-CPY monoclonal antibody) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

FM4-64 Endocytic Trafficking Assay

This assay visualizes the rate of endocytosis by tracking the internalization of the lipophilic styryl dye FM4-64, which stains the vacuolar membrane.

Methodology:

-

Yeast Culture and Drug Treatment: Grow and treat yeast cells with this compound (e.g., 20 µM) or DMSO as described in the CPY assay.

-

Staining:

-

Pellet the cells and resuspend them in fresh, pre-chilled (4°C) YPD medium.

-

Add FM4-64 dye to a final concentration of 24-40 µM.

-

Incubate the cells at 4°C for 30 minutes to allow the dye to bind to the plasma membrane without being internalized.

-

-

Chase:

-

Pellet the cold-stained cells and wash once with fresh, pre-warmed (28-30°C) YPD medium to remove excess dye.

-

Resuspend the cells in the pre-warmed YPD medium (this is time zero, t=0).

-

Incubate at 28-30°C to allow endocytosis to proceed.

-

-

Microscopy:

-

At various time points (e.g., 0, 15, 30, 60 minutes), take aliquots of the cells.

-

Mount the cells on a microscope slide.

-

Image the cells using fluorescence microscopy with a Texas Red or similar filter set.

-

-

Analysis: Quantify the percentage of cells showing clear vacuolar membrane staining at each time point. An accelerated rate of vacuolar staining in this compound-treated cells indicates enhanced endocytosis.[3]

Yeast Deletion Library Screening (Resistance/Hypersensitivity)

This high-throughput method identifies genes that genetically interact with the compound.

Methodology:

-

Library Preparation: Array the yeast haploid deletion library (containing ~4,800 non-essential gene deletion strains) in 96-well or 384-well microtiter plates containing liquid YPD.

-

Drug Treatment:

-

Incubation: Incubate the plates at 30°C for 24-48 hours.

-

Phenotypic Readout (CPY Secretion):

-

Use a multi-channel pipettor or a robotic liquid handler to spot the supernatant from each well onto a large nitrocellulose membrane.

-

Perform immunodetection for CPY as described in the dot-blot protocol.

-

-

Hit Identification:

-

Resistance Hits: Strains that show no CPY secretion in the presence of high this compound concentration.

-

Hypersensitivity Hits: Strains that show CPY secretion in the presence of low this compound concentration.

-

-

Confirmation: Re-test putative hits individually in dose-response CPY secretion assays to confirm the phenotype.

Visualizing Pathways and Workflows

This compound-Affected Endocytic Pathway

The following diagram illustrates the key protein players at the site of clathrin-mediated endocytosis that are implicated in the mechanism of this compound resistance.

References

- 1. The Sla1 adaptor-clathrin interaction regulates coat formation and progression of endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clu1/Clu form mitochondria-associated granules upon metabolic transitions and regulate mitochondrial protein translation via ribosome interactions | PLOS Genetics [journals.plos.org]

- 3. academic.oup.com [academic.oup.com]

- 4. N-terminal deletion of Swi3 created by the deletion of a dubious ORF YJL175W mitigates protein burden effect in S. cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.biologists.com [journals.biologists.com]

- 6. journals.biologists.com [journals.biologists.com]

The Impact of Sortin2 on Endocytic Trafficking Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sortin2 is a bioactive small molecule that has emerged as a significant modulator of protein trafficking within eukaryotic cells. Initially identified for its role in disrupting the delivery of vacuolar proteins, subsequent research has elucidated its more specific function in enhancing the endocytic transport pathway. This technical guide provides an in-depth analysis of the effects of this compound on endocytic trafficking, with a focus on the model organism Saccharomyces cerevisiae. We present a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the affected cellular pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in cell biology and drug development who are interested in the molecular intricacies of endocytic trafficking and the potential applications of chemical genomics in dissecting these pathways.

Introduction to this compound and Endocytic Trafficking

The endomembrane system in eukaryotic cells is a complex network of organelles responsible for the synthesis, modification, and transport of proteins and lipids. Two of the primary routes within this system are the secretory and endocytic pathways, which are crucial for a variety of cellular functions[1]. The endocytic pathway involves the internalization of extracellular material and plasma membrane components, which are then sorted and transported to various intracellular destinations, most notably the lysosome (or the vacuole in yeast) for degradation[2][3].

This compound is a synthetic compound that has been characterized as a modulator of protein trafficking[1][4]. It was initially discovered to interfere with the proper targeting of the vacuolar protein carboxypeptidase Y (CPY) in S. cerevisiae, leading to its secretion[1][4][5]. This phenotype is reminiscent of vacuolar protein sorting (vps) mutants, suggesting that this compound affects components of the endomembrane trafficking machinery[5]. Further investigation has revealed that this compound's primary effect is the enhancement of the endocytic trafficking pathway toward the vacuole[1][4][5]. This specific mode of action, which activates rather than inhibits a cellular process, makes this compound a valuable tool for studying the dynamics of the endomembrane system[5].

Quantitative Effects of this compound on Endocytic Trafficking

The effects of this compound on endocytic trafficking have been quantified primarily through the use of the fluorescent endocytic tracer FM4-64 in S. cerevisiae. The following table summarizes the key quantitative findings from these studies.

| Parameter | Condition | Value | Reference |

| Time for FM4-64 to reach the vacuole | Wild-type S. cerevisiae (Control) | ~40 minutes | [5] |

| Wild-type S. cerevisiae + this compound | ~25 minutes | [5] | |

| Concentration of this compound for endocytosis assay | 20 µM | [4][5] | |

| Concentration of FM4-64 for endocytosis assay | 24 µM | [4][5] | |

| Concentrations of this compound phenocopying vps mutants | 4.7 µM to 47 µM | [6] | |

| Concentration of this compound for growth inhibition assay | 47 µM | [7] |

Mechanism of Action: Insights from Chemical-Genetics

To elucidate the molecular targets and pathways affected by this compound, a reverse chemical-genetics approach was employed. This involved a genome-wide screen of a S. cerevisiae haploid deletion library to identify mutants that are resistant to the CPY secretion phenotype induced by this compound[1][4].

This compound-Resistant Mutants

The screen identified six yeast deletion mutants that exhibit resistance to this compound, meaning they do not secrete CPY in the presence of the compound[1][4]. These genes and their products are detailed in the table below.

| Gene | Gene Product | Function/Process | Reference |

| MET18 | Met18 | Component of the cytosolic iron-sulfur protein assembly (CIA) machinery | [1][4] |

| SLA1 | Sla1 | Involved in the regulation of the actin cytoskeleton and endocytosis | [1][4] |

| CLC1 | Clc1 | Clathrin light chain, involved in clathrin-mediated endocytosis | [1][4] |

| DFG10 | Dfg10 | Involved in cell wall organization and biogenesis | [1][4] |

| DPL1 | Dpl1 | Dihydrosphingosine-phosphate lyase, involved in sphingolipid metabolism | [1][4] |

| YJL175W | Yjl175w | Uncharacterized open reading frame | [1][4] |

The identification of genes involved in endocytosis (SLA1, CLC1) and related processes strongly suggested that the endocytic pathway is a primary target of this compound[1][4].

The Link Between Secretory and Endocytic Effects

Crucially, the this compound-resistant mutants were also found to be resistant to the accelerated endocytic trafficking phenotype[1][4]. This finding strongly indicates that the effects of this compound on the secretory pathway (CPY secretion) and the endocytic pathway are linked[1][4]. The current hypothesis is that this compound acts at a point where these two pathways merge[1][4][5].

Experimental Protocols

FM4-64 Endocytic Trafficking Assay

This protocol is used to visualize and quantify the rate of endocytosis in S. cerevisiae.

-

Cell Culture: Grow S. cerevisiae strains (wild-type and mutants) in YPD medium. For this compound treatment, supplement the medium with 20 µM this compound (or 1% DMSO as a control)[4][5].

-

FM4-64 Labeling: Incubate the cells with 24 µM FM4-64 for 30 minutes at 4°C to allow the dye to bind to the plasma membrane[4][5].

-

Initiation of Endocytosis: Shift the cells to 28°C to initiate the internalization of the dye[4][5].

-

Microscopy: Image the cells at various time points (e.g., 0, 10, 25, 40 minutes) using confocal microscopy to track the progression of the FM4-64 dye through the endocytic pathway to the vacuole[5].

This compound-Resistant Genome-Wide Screen

This protocol outlines the reverse chemical-genetics approach used to identify genes involved in this compound's bioactivity.

-

Library Screening: Utilize a S. cerevisiae haploid deletion library, where each strain has a single gene deleted[5].

-

Treatment: Grow the deletion strains in the presence of a concentration of this compound that induces CPY secretion in the parental wild-type strain[1][4].

-

Phenotypic Analysis: Identify mutant strains that do not secrete CPY, indicating resistance to this compound[1][4]. This is typically assessed by a dot-blot analysis of the growth medium using a CPY-specific antibody[4].

-

Hit Validation: Confirmed resistant mutants are then subjected to secondary screens and further analysis to rule out general defects in the secretory pathway[5].

Visualizing the Effects of this compound

This compound's Influence on the Endocytic Pathway

The following diagram illustrates the proposed effect of this compound on the endocytic pathway in S. cerevisiae.

Workflow for Identifying this compound-Resistant Mutants

This diagram outlines the experimental workflow for the chemical-genetic screen.

Logical Relationship of this compound's Effects

This diagram illustrates the connection between this compound's effects on the secretory and endocytic pathways.

Conclusion and Future Directions

This compound has been established as a potent enhancer of the endocytic trafficking pathway in S. cerevisiae[1][4]. Chemical-genetic screens have been instrumental in identifying key cellular components involved in its mode of action, strongly implicating the endocytic machinery[1][4][5]. The dual effect of this compound on both CPY secretion and endocytosis acceleration, and the fact that resistance to one phenotype confers resistance to the other, suggests a common underlying mechanism, likely at the intersection of the secretory and endocytic pathways[1][4][5].

For drug development professionals, this compound serves as a case study in the power of chemical genomics to identify compounds that modulate specific cellular pathways. Its ability to enhance, rather than inhibit, a trafficking pathway is of particular interest. Future research should focus on the precise identification of this compound's direct binding partner(s) and the elucidation of the exact molecular events that lead to the acceleration of endocytic transport. Furthermore, exploring the effects of this compound in mammalian systems could open new avenues for therapeutic intervention in diseases where endocytic trafficking is dysregulated.

References

- 1. This compound enhances endocytic trafficking towards the vacuole in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Endocytosis and molecular sorting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Endocytosis: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound enhances endocytic trafficking towards the vacuole in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of cellular pathways affected by this compound, a synthetic compound that affects protein targeting to the vacuole in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Item - Additional file 2: Figure S1. of this compound enhances endocytic trafficking towards the vacuole in Saccharomyces cerevisiae - figshare - Figshare [figshare.com]

The Role of Sortin2 in Arabidopsis thaliana Root Development: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sortin2 is a small molecule identified through chemical genetic screens that has emerged as a valuable tool for studying endomembrane trafficking and its influence on plant development, particularly in the root system of the model organism Arabidopsis thaliana.[1][2] This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action and its profound effects on root architecture. It details the signaling pathways it modulates, presents quantitative data from key experiments, and provides the methodologies for replicating these findings.

This compound acts as an inducer of endocytic trafficking, promoting the internalization and transport of plasma membrane-localized proteins to the vacuole.[3] This activity has been shown to trigger a de novo program of lateral root primordium formation that is notably distinct from the canonical auxin-driven pathway.[3][4] The this compound-induced mechanism is independent of the well-characterized auxin receptors TIR1/AFB F-boxes and polar auxin transport. Instead, it relies on extracellular calcium uptake and a different set of F-box proteins, acting upstream of the auxin-responsive protein AUX/IAA28.[4] This unique mode of action makes this compound a powerful chemical tool to dissect the complex regulatory networks governing root development and to identify potential targets for modulating plant architecture.

Data Presentation

The following tables summarize quantitative data from studies investigating the effect of this compound on Arabidopsis thaliana root development.

Table 1: Effect of this compound on Lateral Root Primordium (LRP) Initiation

| Treatment Condition | LRP Stage I | LRP Stage II | LRP Stage III | LRP Stage IV | LRP Stage V | LRP Stage VI | LRP Stage VII | Emerged LR |

| Control (DMSO) | ~2.5 | ~1.5 | ~1.0 | ~0.8 | ~0.5 | ~0.3 | ~0.2 | ~3.0 |

| 25 µg/mL this compound (24h) | ~7.5 | ~4.0 | ~2.5 | ~1.8 | ~1.2 | ~0.8 | ~0.5 * | ~3.2 |

Data are approximated from graphical representations in the cited literature and presented as mean number of LRPs per seedling. Statistical significance (p < 0.05) is denoted by an asterisk (). LRP stages are as defined by Malamy and Benfey (1997).[5]*

Table 2: Quantification of Cell Division Events in the Pericycle Using pCYCB1;1::GUS Reporter Line

| Treatment Condition | Time Point | Mean Number of GUS-Positive Events per Root |

| Control (DMSO) | 12h | ~1 |

| This compound | 12h | ~5 |

| Control (DMSO) | 24h | ~2 |

| This compound | 24h | ~12 |

| Control (DMSO) | 48h | ~4 |

| This compound | 48h | ~20 |

Data are approximated from graphical representations in the cited literature. GUS-positive events indicate cells undergoing division.[6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its study.

Signaling Pathways

Caption: this compound-induced lateral root initiation pathway.

Experimental Workflows

Caption: Workflow for assessing this compound's effect on root cell division.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard procedures used in Arabidopsis research.

Arabidopsis thaliana Seedling Growth and Treatment

Objective: To grow sterile Arabidopsis seedlings for subsequent treatment with this compound.

Materials:

-

Arabidopsis thaliana seeds (e.g., Col-0 wild type, or reporter lines like pCYCB1;1::GUS).

-

Sterilization solution: 50% bleach, 0.1% SDS.

-

Sterile deionized water.

-

½ Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar, pH 5.7.

-

Petri dishes (100 mm x 15 mm).

-

This compound stock solution (e.g., 25 mg/mL in DMSO).

-

DMSO (for control).

Procedure:

-

Surface sterilize Arabidopsis seeds by washing in sterilization solution for 10 minutes.

-

Rinse the seeds 5 times with sterile deionized water.

-

Resuspend seeds in sterile 0.1% agar and sow them on ½ MS agar plates.

-

Seal the plates and stratify the seeds by storing them at 4°C in the dark for 2 days to synchronize germination.

-

Transfer the plates to a growth chamber with a long-day photoperiod (16h light / 8h dark) at 22-24°C.

-

After 7 days of growth, seedlings are ready for treatment.

-

Prepare treatment plates by adding this compound stock solution to molten ½ MS agar to a final concentration of 25 µg/mL. Prepare control plates with an equivalent volume of DMSO.

-

Carefully transfer 7-day-old seedlings from the growth plates to the treatment and control plates.

-

Return the plates to the growth chamber and incubate for the desired duration (e.g., 12, 24, 48, or 72 hours).[5]

GUS Histochemical Assay

Objective: To visualize the expression of the GUS reporter gene, indicating cell division in the pCYCB1;1::GUS line.

Materials:

-

This compound-treated and control seedlings (pCYCB1;1::GUS).

-

GUS staining solution: 100 mM sodium phosphate buffer (pH 7.0), 10 mM EDTA, 0.5 mM potassium ferricyanide, 0.5 mM potassium ferrocyanide, 0.1% Triton X-100, and 1 mg/mL 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc).

-

70% Ethanol.

-

Microscope slides and coverslips.

-

Light microscope with DIC optics.

Procedure:

-

After treatment, immerse whole seedlings in GUS staining solution in a 24-well plate.

-

Apply a vacuum for 15 minutes to facilitate substrate infiltration.

-

Incubate the seedlings at 37°C in the dark for 12-24 hours, or until blue staining is visible.

-

Remove the staining solution and clear the chlorophyll by washing with 70% ethanol.

-

Mount the stained seedlings on a microscope slide with a drop of 50% glycerol.

-

Observe the roots under a light microscope. Blue spots in the pericycle indicate cells that have undergone division.

-

Quantify the number of GUS-positive events per root for both control and treated seedlings.[6]

Analysis of Lateral Root Primordium Stages

Objective: To quantify the effect of this compound on the initiation and development of lateral root primordia.

Materials:

-

This compound-treated and control seedlings (wild-type Col-0).

-

Microscope slides and coverslips.

-

Light microscope with DIC optics.

Procedure:

-

Mount whole seedlings, treated as described in Protocol 1, on a microscope slide in a drop of water or clearing solution (e.g., Hoyer's solution).

-

Carefully place a coverslip over the seedling.

-

Using a light microscope, examine the entire length of the primary root.

-

Identify and classify all lateral root primordia according to the developmental stages described by Malamy and Benfey (1997) (Stage I to VII), and count the number of emerged lateral roots.

-

Record the number of primordia at each stage for each seedling.

-

Perform statistical analysis (e.g., Student's t-test) to compare the control and this compound-treated groups.[5]

Conclusion

This compound has proven to be an invaluable chemical probe for dissecting the molecular machinery that governs root development in Arabidopsis thaliana. Its ability to induce lateral root formation through an endocytic trafficking pathway that is distinct from the classical auxin-mediated route has opened up new avenues of research.[3][4] The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound to further unravel the intricate signaling networks that control plant organogenesis. Understanding these alternative pathways is not only crucial for fundamental plant biology but also holds potential for the development of novel strategies to enhance root system architecture for improved crop resilience and productivity. The continued use of chemical genetics, exemplified by the study of compounds like this compound, promises to reveal further layers of regulatory complexity in plant development.[1][2]

References

- 1. researchgate.net [researchgate.net]

- 2. Sorting inhibitors (Sortins): Chemical compounds to study vacuolar sorting in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Endocytic trafficking induces lateral root founder cell specification in Arabidopsis thaliana in a process distinct from the auxin-induced pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Endocytic trafficking induces lateral root founder cell specification in Arabidopsis thaliana in a process distinct from the auxin-induced pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Sortin2 as a Tool for Chemical Genomics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sortin2, a small molecule that has emerged as a powerful tool in chemical genomics for dissecting the intricate network of vacuolar protein sorting and endomembrane trafficking. By inducing a clear and reversible phenotype, this compound allows for the conditional study of these essential cellular processes. This document details its mechanism of action, presents key quantitative data from foundational studies, provides detailed experimental protocols, and visualizes the cellular pathways and experimental workflows associated with its use.

Introduction to this compound

This compound is a synthetic, bioactive small molecule identified through chemical genomics screens for its ability to interfere with the proper sorting of proteins destined for the vacuole in both yeast (Saccharomyces cerevisiae) and plants (Arabidopsis thaliana).[1][2] Its primary and most well-characterized effect is the missorting and subsequent secretion of the vacuolar protein carboxypeptidase Y (CPY), thereby mimicking the phenotype of vacuolar protein sorting (vps) mutants.[1][3] This property makes this compound an invaluable tool for studying the dynamics of the endomembrane system, identifying novel components of trafficking pathways, and understanding the interplay between different cellular processes.

Mechanism of Action

This compound's mode of action is centered on the disruption of the endomembrane system. While its direct molecular target remains to be definitively identified, extensive genetic and cellular studies in yeast have elucidated the pathways it perturbs.

Key findings on the mechanism of action include:

-

Inhibition of the Vps10p Pathway: this compound interferes with the trafficking pathway dependent on Vps10p, the sorting receptor for CPY in the late Golgi.[4] This leads to the mislocalization and secretion of CPY.[1][5]

-

Intersection of Secretory and Endocytic Pathways: The dual effects of this compound on both secretion and endocytosis strongly suggest that its cellular target(s) are located at a crucial intersection of these two pathways, likely at the level of the late endosome or multivesicular body (MVB).[1][7]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on this compound, providing a reference for experimental design and data interpretation.

Table 1: Effective Concentrations of this compound in Various Assays

| Organism/System | Assay | Effective Concentration | Reference(s) |

| S. cerevisiae | CPY Secretion (phenocopies vps mutants) | 4.7 µM to 47 µM | [8] |

| S. cerevisiae | Hypersensitivity Screen | 4.7 µM (2 µg/ml) | [8][9] |

| S. cerevisiae | Resistance Screen | 47 µM | [6] |

| S. cerevisiae | Endocytosis Enhancement (FM4-64 assay) | 20 µM | [2] |

| A. thaliana | Inhibition of Root Development | 100 mg/liter | [10] |

| A. thaliana | Induction of Lateral Root Primordia | 25 µg/mL | [11] |

| A. thaliana Suspension Cells | Toxicity (Cell Death) | 23 µM (10 mg/liter) | [10] |

Table 2: Genes Identified in a Genome-Wide this compound Resistance Screen in S. cerevisiae

| Gene | Protein Product | Function | Reference(s) |

| MET18 | Met18 | Component of the cytosolic iron-sulfur protein assembly (CIA) machinery | [5][12] |

| SLA1 | Sla1 | Actin-binding protein involved in endocytosis and cytoskeleton organization | [5][12] |

| CLC1 | Clc1 | Clathrin light chain, involved in clathrin-mediated endocytosis | [5][12] |

| DFG10 | Dfg10 | Involved in protein glycosylation in the ER | [5][12] |

| DPL1 | Dpl1 | Dihydrosphingosine-1-phosphate lyase, involved in sphingolipid metabolism | [5][12] |

| YJL175W | Yjl175w | Dubious open reading frame, deletion affects endocytosis | [5][12] |

Table 3: Functional Categories of Genes Identified in a this compound Hypersensitivity Screen in S. cerevisiae

| Functional Category | Number of Genes | Key Examples | Reference(s) |

| Vacuolar Protein Sorting (VPS) | 91 (out of 148 tested) | Vps55, Hur1 | [8] |

| Endosome localized proteins | Enriched | Vps proteins | [3][9] |

| Golgi localized proteins | Enriched | Tvp38 | [8] |

| Unknown Function | 15 (assigned putative roles) | YDR525W-A, YDR105C | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Yeast Genome-Wide Screen for this compound Hypersensitive or Resistant Mutants

This protocol is adapted from studies that identified genes crucial for the cellular response to this compound.[5][8][9]

Objective: To identify gene deletions that render yeast cells either more sensitive (hypersensitive) or resistant to the CPY secretion phenotype induced by this compound.

Materials:

-

Yeast haploid deletion library (e.g., MATa collection)

-

YPD agar plates

-

This compound stock solution (in DMSO)

-

DMSO (vehicle control)

-

96-well microtiter plates

-

Replicating tool (e.g., 96-pin replicator)

-

Nitrocellulose membranes

-

Anti-CPY antibody

-

Secondary antibody conjugated to HRP

-

Chemiluminescence detection reagents

Procedure:

-

Primary Screen: a. Prepare YPD agar plates containing a sub-lethal concentration of this compound that does not induce significant CPY secretion in the wild-type parental strain (for hypersensitivity screening, e.g., 4.7 µM) or a high concentration that strongly induces CPY secretion (for resistance screening, e.g., 47 µM).[6][8] b. Prepare control YPD plates containing the same concentration of DMSO as the this compound plates. c. Inoculate the yeast deletion library strains into 96-well plates containing liquid YPD and grow overnight. d. Using a 96-pin replicator, spot the yeast cultures onto the control and this compound-containing plates. e. Incubate the plates at 30°C for 2-3 days. f. To assay for CPY secretion, overlay a nitrocellulose membrane onto the surface of the agar plates to lift the colonies and secreted proteins. g. Perform a dot-blot assay on the membranes using an anti-CPY antibody to detect secreted CPY. h. Identify putative hits:

-

Secondary Screen (Confirmation): a. Re-streak the putative hits from the primary screen on YPD plates. b. Prepare a series of YPD agar plates with varying concentrations of this compound. c. Spot the candidate strains and the wild-type control onto these plates. d. Incubate and perform the CPY dot-blot assay as described above. e. Confirm the hypersensitive or resistant phenotype and determine the concentration-dependency of the effect.

FM4-64 Staining for Endocytosis Analysis in Yeast

This protocol is used to visualize the effect of this compound on the rate of endocytosis.[1][2]

Objective: To monitor the internalization of the lipophilic dye FM4-64 from the plasma membrane to the vacuolar membrane.

Materials:

-

S. cerevisiae wild-type and mutant strains

-

YPD medium

-

This compound (in DMSO)

-

FM4-64 dye (stock solution in DMSO)

-

Microscope slides and coverslips

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Grow yeast cells to mid-log phase in YPD medium.

-

Treat the cells with the desired concentration of this compound (e.g., 20 µM) or DMSO as a control for a specified period.

-

Harvest the cells by centrifugation and resuspend them in fresh, pre-chilled YPD medium.

-

Add FM4-64 to a final concentration of ~8-40 µM and incubate the cells on ice or at 4°C for 30 minutes to allow the dye to label the plasma membrane.

-

Wash the cells with ice-cold YPD to remove excess dye.

-

Resuspend the cells in fresh, pre-warmed (30°C) YPD (containing this compound or DMSO) to initiate endocytosis.

-

Take aliquots of the cells at various time points (e.g., 0, 15, 30, 45, 60 minutes).

-

Immediately place the aliquots on ice to stop trafficking.

-

Mount the cells on a microscope slide and observe using a fluorescence microscope.

-

In untreated wild-type cells, the dye will progressively move from the plasma membrane to punctate endosomal structures and finally to the vacuolar membrane (appearing as a ring). In this compound-treated cells, the trafficking to the vacuole is typically accelerated.[1]

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and processes related to this compound's function and its use in chemical genomics.

Caption: this compound's dual effect on the endomembrane system.

Caption: Workflow of a chemical genomics screen with this compound.

Caption: Key structural features of this compound for its bioactivity.

Application in Plant Biology: A New Pathway for Root Development

In Arabidopsis thaliana, this compound has been instrumental in uncovering a novel pathway for lateral root formation that is independent of the canonical auxin signaling pathway.[13][14] Treatment with this compound increases the number of lateral root primordia, and this effect is linked to its ability to induce endocytic trafficking.[13] This discovery highlights the power of chemical genomics to uncover previously unknown biological pathways and demonstrates that fundamental cellular processes like endomembrane trafficking are intricately linked to developmental programs.

Conclusion and Future Perspectives

This compound is a prime example of a successful chemical genomics tool. Its well-defined, yet complex, phenotype has enabled the identification of a network of genes involved in endomembrane trafficking and has provided insights into the connection between these pathways and plant development. While the direct binding partner of this compound remains elusive, the existing body of research provides a solid foundation for future studies aimed at its identification. The continued use of this compound and the development of new, similar chemical probes will undoubtedly continue to unravel the complexities of protein sorting and its role in the overall physiology of eukaryotic cells.

References

- 1. Stonin 2: an adaptor-like protein that interacts with components of the endocytic machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound enhances endocytic trafficking towards the vacuole in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. A Review of Antibacterial Candidates with New Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncologynews.com.au [oncologynews.com.au]

- 7. Identification of direct protein targets of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. embopress.org [embopress.org]

- 9. Mode of action of thiolutin, an inhibitor of macromolecular synthesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Recent advances in targeting the “undruggable” proteins: from drug discovery to clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Researchers identify promising drug candidates for previously “undruggable” cancer target | EurekAlert! [eurekalert.org]

initial discovery and screening of Sortin2

An In-depth Technical Guide to the Initial Discovery and Screening of Sortin2

Introduction

This compound is a small molecule that has been identified as a modulator of protein trafficking within the endomembrane system.[1][2] It was discovered through a chemical genomics approach aimed at identifying compounds that interfere with vacuolar protein sorting in the model organism Saccharomyces cerevisiae. Specifically, this compound induces the secretion of carboxypeptidase Y (CPY), a protein normally targeted to the vacuole, thereby mimicking the phenotype of vacuolar protein sorting (vps) mutants.[2][3] This guide provides a detailed overview of the initial discovery, screening process, and early-stage characterization of this compound, tailored for researchers and professionals in drug development and cell biology.

Primary Discovery: A High-Throughput Screen for Secretion-Inducing Compounds

The initial identification of this compound was the result of a high-throughput chemical screen designed to find compounds that disrupt the normal trafficking of vacuolar proteins. The screen was based on the premise that interfering with the sorting machinery would cause the default secretion of proteins that are otherwise destined for the vacuole.

Experimental Workflow: Primary Chemical Screen

The screening process systematically tested a large chemical library for its effect on the localization of the vacuolar hydrolase, carboxypeptidase Y (CPY), in yeast.

Caption: Workflow of the primary chemical screen for identifying sorting inhibitors.

Quantitative Data from Primary Screen

The screen yielded several compounds that induced a strong vps phenotype, leading to the identification of a class of molecules termed "sorting inhibitors" or "Sortins."

| Parameter | Value | Reference |

| Total Compounds Screened | 4,800 | [3] |

| Number of "Sortin" Hits Identified | 14 | [3] |

| Key Compounds Characterized | Sortin1, this compound, Sortin3 | [3] |

| This compound Molecular Weight | 429.92 | [3] |

Elucidating the Mechanism: Reverse Chemical-Genetics

To understand the mechanism of action of this compound, a reverse chemical-genetics screen was performed. This involved screening a genome-wide library of yeast haploid deletion mutants to identify genes whose absence conferred resistance to this compound's effects. The rationale was that the protein products of these genes might be direct targets of this compound or essential components of the pathway it perturbs.

Experimental Workflow: this compound-Resistance Screen

Caption: Workflow of the reverse chemical-genetics screen for this compound resistance.

This screen identified six gene deletions that resulted in resistance to this compound, meaning these mutant strains did not secrete CPY when treated with the compound.[4] Analysis of these genes and their interacting partners pointed strongly toward the biological process of endocytosis.[1][4]

| This compound-Resistant Deletion Mutants | Gene Product Function |

| met18 | Part of the cytosolic iron-sulfur protein assembly complex |

| sla1 | Involved in endocytosis and cytoskeleton organization |

| clc1 | Clathrin light chain, involved in coated vesicle formation |

| dfg10 | Involved in protein glycosylation |

| dpl1 | Dihydrosphingosine-phosphate lyase, involved in lipid metabolism |

| yjl175w | Uncharacterized open reading frame |

Proposed Mechanism of Action

The genetic screen suggested a link between this compound's effect on the secretory pathway (CPY secretion) and the endocytic pathway. Further experiments revealed that this compound enhances the rate of endocytic trafficking toward the vacuole.[1][2] This dual effect suggests that this compound acts at a junction where the secretory and endocytic pathways converge.[1]

Caption: this compound perturbs trafficking at the endosome, affecting both pathways.

Experimental Protocols

Primary Screen: CPY Secretion Dot-Blot Assay

This assay was used to detect the secretion of carboxypeptidase Y into the culture medium.

-

Yeast Culture: S. cerevisiae cells were cultured in a suitable medium (e.g., YPD) in 96-well plates.

-

Compound Addition: Compounds from a chemical library were added to individual wells at a defined concentration. A solvent control (e.g., 1% DMSO) was included.[2]

-

Incubation: Plates were incubated at 28-30°C for a sufficient period to allow for protein secretion.

-

Supernatant Transfer: A small volume of the cell-free culture supernatant was carefully transferred from each well onto a nitrocellulose membrane using a dot-blot apparatus.

-

Blocking: The membrane was blocked with a suitable blocking agent (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane was incubated with a primary monoclonal antibody specific for CPY.[2]

-

Washing: The membrane was washed several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: The membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal was developed using an enhanced chemiluminescence (ECL) substrate and visualized. The intensity of each dot corresponds to the amount of secreted CPY.

Validation: FM4-64 Endocytosis Assay

This assay was used to visualize the effect of this compound on the endocytic pathway.

-

Cell Preparation: Wild-type and mutant yeast strains were grown to the mid-log phase.

-

This compound Treatment: Cells were pre-incubated with this compound (or DMSO as a control) for a specified time.

-

Staining: The lipophilic styryl dye FM4-64 was added to the cell suspension at a final concentration of ~24 µM on ice (4°C) for 30 minutes to label the plasma membrane.[2]

-

Internalization: Cells were washed to remove excess dye and then shifted to 28°C to initiate endocytosis (time 0).[2]

-

Imaging: Aliquots of cells were taken at various time points, and the internalization of the FM4-64 dye was visualized using confocal microscopy.[2] The progression of the dye from the plasma membrane to endosomes and finally to the vacuolar membrane was monitored.

-

Analysis: The rate of trafficking to the vacuole was compared between this compound-treated and control cells. An enhanced rate of vacuolar membrane staining in the presence of this compound indicates a stimulation of the endocytic pathway.[1]

References

Cellular Targets of Sortin2: An In-depth Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

Abstract

Sortin2 is a bioactive small molecule that has emerged as a potent modulator of vesicular trafficking in eukaryotic cells. Initially identified through chemical genetic screens in Saccharomyces cerevisiae, its effects have been characterized in both yeast and plant systems. This document provides a comprehensive technical overview of the known cellular targets and effects of this compound. It summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the implicated signaling pathways and experimental workflows. The primary mode of action of this compound appears to be the enhancement of endocytic trafficking and the modulation of vacuolar protein sorting, processes with fundamental roles in cellular homeostasis, signaling, and development.

Cellular Targets and Effects of this compound in Saccharomyces cerevisiae

This compound was first identified as a compound that induces the secretion of the vacuolar protein carboxypeptidase Y (CPY), mimicking the phenotype of vacuolar protein sorting (vps) mutants.[1][2][3] This observation pointed to the endomembrane system as the primary target of this compound's bioactivity.

Genetic Identification of Cellular Components Involved in this compound Action

Chemical-genetic screens have been instrumental in elucidating the cellular pathways affected by this compound. These screens identified yeast deletion mutants that exhibit altered sensitivity to the compound.

A genome-wide screen for this compound-resistant mutants identified six genes whose deletion confers resistance to this compound-induced CPY secretion.[1][3][4] These genes are primarily involved in endocytosis and cytoskeleton organization, suggesting that this compound's effect on vacuolar sorting is linked to the endocytic pathway.

In contrast, a screen for this compound-hypersensitive mutants identified 217 deletion strains that secrete CPY at concentrations of this compound that do not affect the wild-type strain.[5][6] Bioinformatic analysis of these hypersensitive mutants revealed a significant enrichment for genes involved in protein trafficking, particularly those localized to the endosome.[5][7]

Table 1: Summary of Yeast Mutants with Altered Sensitivity to this compound

| Phenotype | Number of Genes Identified | Enriched Cellular Processes | Key Genes Identified | Reference |

| Resistance | 6 | Endocytosis, Cytoskeleton Organization | MET18, SLA1, CLC1, DFG10, DPL1, YJL175W | [1][3][4] |

| Hypersensitivity | 217 | Endomembrane Trafficking, Endosomal Sorting | Components of the ESCRT machinery | [5][6] |

Quantitative Effects of this compound on Endocytosis in Yeast

This compound has been shown to accelerate endocytic trafficking to the vacuole. This was quantified using the lipophilic styryl dye FM4-64, which is internalized by endocytosis and transported to the vacuolar membrane.

Table 2: Quantitative Analysis of FM4-64 Trafficking to the Vacuole in this compound-Treated Yeast

| Treatment | Time for FM4-64 to Reach Vacuole | Percentage of Cells with Labeled Vacuoles at 25 min | Reference |

| Control (1% DMSO) | ~40 minutes | < 20% | [1] |

| 20 µM this compound | ~25 minutes | > 80% | [1] |

Cellular Targets and Effects of this compound in Plants

In plants, this compound has been shown to affect vacuole biogenesis and root system architecture, consistent with its role as a modulator of endomembrane trafficking.[8]

Effects on Root Development

This compound treatment promotes the initiation of lateral root primordia (LRP) in Arabidopsis thaliana.[9] This effect is thought to be linked to the role of endocytic trafficking in the specification of lateral root founder cells.

Table 3: Effect of this compound on Lateral Root Primordium (LRP) Initiation in Arabidopsis thaliana

| Treatment | LRP Stage I (events per root) | LRP Stage II-VII (events per root) | Emerged Lateral Roots (per root) | Reference |

| Control | ~1.5 | ~3.5 | ~2.0 | [9] |

| 25 µg/mL this compound (24h) | ~3.0 | ~4.0 | ~2.5 | [9] |

Effects on Auxin Transporter Localization

The polar localization of auxin efflux carriers of the PIN-FORMED (PIN) family is crucial for directional auxin flow and, consequently, for plant development. This compound treatment has been observed to affect the subcellular localization of PIN1, a key auxin transporter. While detailed quantitative data on this effect is limited in the currently available literature, it suggests a link between this compound's impact on endomembrane trafficking and auxin-mediated developmental processes.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows related to the study of this compound.

Signaling and Trafficking Pathways

Caption: this compound's dual effect on yeast trafficking pathways.

Caption: this compound's influence on plant root development.

Experimental Workflows

Caption: Workflow for chemical-genetic screening in yeast.

Caption: Workflow for the FM4-64 endocytosis assay.

Experimental Protocols

Yeast CPY Secretion Assay (Colony Blot)

This protocol is adapted from the method described by Roberts et al. (1991) and applied in the this compound screens.[5]

-

Yeast Strains and Growth: Grow yeast strains (e.g., from the haploid deletion library) in 96-well microtiter plates containing YPD medium. For this compound treatment, supplement the medium with the desired concentration of this compound (e.g., 4.7 µM for hypersensitivity screening) or 1% DMSO as a control.[5] Incubate at 30°C until cultures reach stationary phase.

-

Transfer to Membrane: Using a multichannel pipettor or a replica plating tool, spot a small volume of each culture onto a nitrocellulose membrane placed on a YPD agar plate.

-

Incubation: Incubate the plate at 30°C for 24-48 hours to allow for cell growth and protein secretion.

-

Cell Lysis: Place the membrane on a filter paper saturated with chloroform for 10 minutes to lyse the cells. Allow the membrane to air dry.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 - TBST).

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against CPY (e.g., mouse anti-CPY monoclonal antibody) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Detect the HRP signal using a chemiluminescence detection reagent and image the membrane using a chemiluminescence imager. The intensity of the spots corresponds to the amount of secreted CPY.

FM4-64 Endocytic Trafficking Assay in Yeast

This protocol is based on the method by Vida and Emr (1995) and adapted for studying the effect of this compound.[1][10]

-

Yeast Culture and Treatment: Grow wild-type yeast to early-log phase in YPD medium. Treat the cells with 20 µM this compound or 1% DMSO (control) for a specified period (e.g., 1 hour) at 30°C.[1]

-

Plasma Membrane Staining: Pellet the cells by centrifugation and resuspend them in fresh, pre-chilled YPD medium containing 24 µM FM4-64.[1] Incubate on ice or at 4°C for 30 minutes to allow the dye to label the plasma membrane without being internalized.

-

Initiation of Endocytosis: Pellet the cells at 4°C to remove the excess dye and resuspend them in fresh, pre-warmed (28°C or 30°C) YPD medium (without FM4-64) to initiate endocytosis.

-

Time-Lapse Microscopy: Immediately transfer a sample of the cell suspension to a microscope slide. Acquire images at different time points (e.g., 0, 10, 25, 40 minutes) using a confocal microscope with appropriate filter sets for FM4-64 (e.g., excitation ~515 nm, emission ~640 nm).

-

Quantification: For each time point and condition, quantify the percentage of cells in which the FM4-64 fluorescence has reached the vacuolar membrane (visible as a distinct ring-like structure).

Arabidopsis Lateral Root Phenotyping

This protocol is based on the methods described for analyzing the effect of this compound on root development.[9]

-

Plant Growth: Sterilize and sow Arabidopsis thaliana (e.g., Col-0 wild-type) seeds on half-strength Murashige and Skoog (MS) agar plates. Stratify the seeds at 4°C for 2-3 days and then transfer the plates to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.

-

This compound Treatment: After 5-7 days of growth, transfer seedlings to new MS agar plates supplemented with 25 µg/mL this compound or a solvent control (e.g., DMSO).[9]

-

Phenotypic Analysis: After 24-72 hours of treatment, remove the seedlings from the plates and mount them on microscope slides in a drop of water.

-

Microscopy and Staging: Observe the roots using a light microscope with differential interference contrast (DIC) optics. Count the number of lateral root primordia (LRP) at different developmental stages (I to VII) and the number of emerged lateral roots, according to the classification by Malamy and Benfey (1997).[4]

-

Data Analysis: Calculate the average number of LRP at each stage and the total number of lateral roots per seedling for each condition. Perform statistical analysis (e.g., t-test) to determine the significance of any observed differences.

Future Directions

While chemical-genetic approaches have successfully identified cellular pathways modulated by this compound, the direct molecular target(s) of this compound remain to be elucidated. Future research efforts should focus on:

-

Target Deconvolution: Employing techniques such as affinity chromatography with a tagged this compound molecule or photo-affinity labeling to isolate and identify direct binding partners in both yeast and plant extracts.

-

In Vitro Reconstitution: Using purified components of the endocytic and vacuolar sorting machinery to investigate the direct effects of this compound on protein function and vesicle formation.

-

Elucidation of Plant-Specific Targets: Further investigation into the molecular players involved in this compound-mediated changes in plant root architecture and auxin transporter dynamics.

The identification of the direct molecular targets of this compound will not only provide a deeper understanding of its mechanism of action but will also further validate its use as a powerful chemical tool to dissect the intricate processes of endomembrane trafficking in eukaryotes.

References

- 1. AtPID [119.3.41.228]

- 2. AtPIN: Arabidopsis thaliana protein interaction network. | BioGRID [thebiogrid.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Organization and cell differentiation in lateral roots of Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AtPID - Database Commons [ngdc.cncb.ac.cn]

- 6. Interactome Data - CCSB - Center for Cancer Systems Biology [ccsb.dana-farber.org]

- 7. Real-time Analysis of Lateral Root Organogenesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Yeast protein-protein interactions database | HSLS [hsls.pitt.edu]

- 9. Full Data of Yeast Interacting Proteins Database (Annotation Updated Version) - Yeast Interacting Proteins Database | LSDB Archive [dbarchive.biosciencedbc.jp]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Sortin2-Mediated Carboxypeptidase Y (CPY) Secretion Assay in Yeast

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide to utilizing Sortin2, a small molecule that induces the secretion of the vacuolar protein Carboxypeptidase Y (CPY) in the yeast Saccharomyces cerevisiae.[1][2][3][4] This assay serves as a powerful tool for studying vacuolar protein sorting, endomembrane trafficking, and for identifying potential modulators of these pathways.[1][2][3] this compound treatment mimics the phenotype of vacuolar protein sorting (vps) mutants, providing a chemically-inducible system to study protein trafficking defects.[2] The protocols outlined below detail the experimental procedures for inducing and quantifying CPY secretion in yeast using this compound, including dot-blot and Western blot analyses.

Principle of the Assay

In wild-type S. cerevisiae, CPY is synthesized as a precursor protein and translocated into the endoplasmic reticulum, where it undergoes glycosylation.[5] It then traffics through the Golgi apparatus and is sorted to the vacuole for maturation.[5] this compound disrupts this vacuolar sorting process, causing the precursor form of CPY (proCPY) to be secreted into the extracellular medium.[2][3] The amount of secreted CPY can be quantified to assess the effect of this compound or to screen for other compounds or genetic mutations that affect this pathway.

Data Presentation

Table 1: Effect of this compound Concentration on CPY Secretion in Wild-Type S. cerevisiae

| This compound Concentration (µM) | Observed CPY Secretion Level | Reference |

| 0 (1% DMSO control) | No detectable secretion | [6][7] |

| 4.7 | Detectable secretion | [6][7] |

| 10 | Threshold for significant secretion | [3] |

| 47 | Strong secretion | [3][6][7] |

Table 2: CPY Secretion Phenotypes in Selected Yeast Strains Treated with this compound

| Yeast Strain | Treatment | CPY Secretion Phenotype | Reference |

| Wild-Type (e.g., BY4742) | 1% DMSO | No secretion | [2][7] |

| Wild-Type (e.g., BY4742) | 10 µM this compound | Secretion | [3] |

| vps mutants (e.g., vps39) | 1% DMSO | Strong secretion (positive control) | |

| This compound-resistant mutants (e.g., sla1, met18, clc1) | 10 µM this compound | No or reduced secretion | [3] |

| This compound-hypersensitive mutants | 4.7 µM this compound | Increased secretion compared to wild-type | [2] |

Signaling Pathways and Experimental Workflows

Caption: CPY trafficking pathway and the inhibitory effect of this compound.

Caption: Workflow for the this compound-mediated CPY secretion assay.

Experimental Protocols

Materials and Reagents

-

Saccharomyces cerevisiae strains (e.g., wild-type BY4742, vps mutants)

-

YPD or appropriate synthetic defined (SD) medium

-

This compound (stock solution in DMSO)

-

Dimethyl sulfoxide (DMSO)

-

Lysis buffer (e.g., 0.1 M NaOH, 0.05 M EDTA, 2% SDS, 2% 2-mercaptoethanol)[8]

-

Loading buffer (e.g., 0.25 M Tris-HCl pH 6.8, 50% glycerol, 0.05% bromophenol blue)[8]

-

PVDF or nitrocellulose membrane

-

Tris-buffered saline with Tween 20 (TBST)

-

Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)

-

Primary antibody: anti-CPY monoclonal antibody

-

Secondary antibody: HRP-conjugated anti-mouse IgG

-

Chemiluminescent substrate (e.g., ECL)

-

Glass beads (for cell lysis)

Protocol 1: Induction of CPY Secretion with this compound

-

Inoculate a single colony of the desired yeast strain into 5 mL of YPD or appropriate SD medium.

-

Grow the culture overnight at 30°C with shaking.

-

The next day, dilute the overnight culture to an OD₆₀₀ of ~0.1 in fresh medium and grow to mid-log phase (OD₆₀₀ of 0.5-0.8).

-

Aliquot the culture into separate tubes. Treat the cultures with different concentrations of this compound (e.g., 4.7 µM, 10 µM, 47 µM) or with 1% DMSO as a negative control.[3][6][7]

-

Incubate the treated cultures for a defined period (e.g., 4-6 hours) at 30°C with shaking.

Protocol 2: Sample Preparation

Extracellular Fraction (Supernatant)

-

Transfer 1 mL of the yeast culture to a microcentrifuge tube.

-

Centrifuge at 13,000 rpm for 1 minute to pellet the cells.

-

Carefully collect the supernatant, which contains the secreted proteins. This can be used directly for dot blot or concentrated for Western blot analysis.

Intracellular Fraction (Cell Lysate)

-

Wash the cell pellet from the previous step with sterile water.

-

Resuspend the cell pellet in 100 µL of lysis buffer.[8]

-

Add an equal volume of acid-washed glass beads.

-

Vortex vigorously for 5-10 minutes to lyse the cells.

-

Boil the samples for 5-10 minutes.[1]

-

Centrifuge at 13,000 rpm for 5 minutes to pellet cell debris.

-

Collect the supernatant, which contains the intracellular proteins.

Protocol 3: Dot Blot Analysis of Secreted CPY

-

Activate a PVDF membrane by briefly immersing it in methanol, followed by a wash in distilled water.

-

Assemble the dot blot apparatus.

-

Spot 2-5 µL of the supernatant from each sample directly onto the membrane.[9]

-

Allow the spots to dry completely.

-

Block the membrane with blocking buffer for 1 hour at room temperature.[9]

-

Incubate the membrane with anti-CPY primary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply the chemiluminescent substrate and visualize the signal using an imaging system.

Protocol 4: Western Blot Analysis of Intracellular and Secreted CPY

-

Determine the protein concentration of the cell lysates.

-

Mix equal amounts of protein from the cell lysates or equal volumes of the supernatant with SDS-PAGE loading buffer.

-

Boil the samples for 5-10 minutes.

-